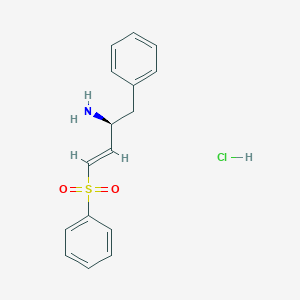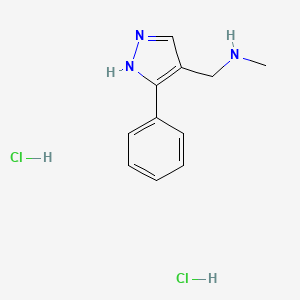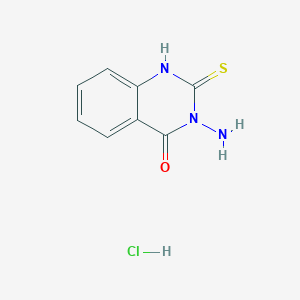
5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide typically involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with morpholine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated by precipitation with hydrobromic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the morpholinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-3-isoxazolecarboxylic acid: A precursor in the synthesis of the target compound.
4-Morpholinylmethyl derivatives: Compounds with similar structural features and potential biological activities.
Isoxazole derivatives: A broad class of compounds with diverse applications in chemistry and biology.
Uniqueness
5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholinyl group enhances its solubility and bioavailability, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
5-methyl-4-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4.BrH/c1-7-8(9(10(13)14)11-16-7)6-12-2-4-15-5-3-12;/h2-6H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMGBRQKQCGWEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)CN2CCOCC2.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate](/img/structure/B6350973.png)
![tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate](/img/structure/B6350977.png)

![N-[1-(Aminomethyl)-4-methylcyclohexyl]-N,N-dimethylamine hydrochloride](/img/structure/B6350992.png)



![2-{[(2-Methoxyphenyl)amino]methyl}phenol hydrochloride](/img/structure/B6351028.png)
